2-amino-6,8,8,9-tetramethyl-4-(4-methylphenyl)-8,9-dihydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile
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Overview
Description
2-AMINO-6,8,8,9-TETRAMETHYL-4-(4-METHYLPHENYL)-8,9-DIHYDRO-4H-PYRANO[3,2-G]QUINOLIN-3-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6,8,8,9-TETRAMETHYL-4-(4-METHYLPHENYL)-8,9-DIHYDRO-4H-PYRANO[3,2-G]QUINOLIN-3-YL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyranoquinoline core, followed by the introduction of the amino and cyanide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-6,8,8,9-TETRAMETHYL-4-(4-METHYLPHENYL)-8,9-DIHYDRO-4H-PYRANO[3,2-G]QUINOLIN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting the cyanide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-AMINO-6,8,8,9-TETRAMETHYL-4-(4-METHYLPHENYL)-8,9-DIHYDRO-4H-PYRANO[3,2-G]QUINOLIN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-6,8,8,9-TETRAMETHYL-4-(4-METHYLPHENYL)-8,9-DIHYDRO-4H-PYRANO[3,2-G]QUINOLIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **4-Amino-2,2,6
Properties
Molecular Formula |
C24H25N3O |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-amino-6,8,8,9-tetramethyl-4-(4-methylphenyl)-4H-pyrano[3,2-g]quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H25N3O/c1-14-6-8-16(9-7-14)22-18-10-17-15(2)12-24(3,4)27(5)20(17)11-21(18)28-23(26)19(22)13-25/h6-12,22H,26H2,1-5H3 |
InChI Key |
KFYJCPFAMCCLRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)N(C(C=C4C)(C)C)C |
Origin of Product |
United States |
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